Tunicamine

Description

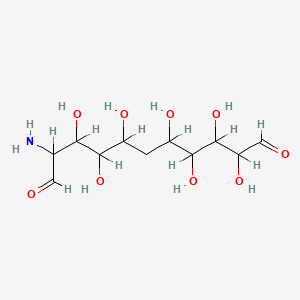

Structure

2D Structure

Properties

CAS No. |

66054-53-3 |

|---|---|

Molecular Formula |

C11H21NO9 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-amino-3,4,5,7,8,9,10-heptahydroxyundecanedial |

InChI |

InChI=1S/C11H21NO9/c12-4(2-13)8(18)9(19)5(15)1-6(16)10(20)11(21)7(17)3-14/h2-11,15-21H,1,12H2 |

InChI Key |

WYCVCBXIFGHWMA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tunicamine; |

Origin of Product |

United States |

Foundational & Exploratory

Tunicamine Biosynthesis in Streptomyces: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the tunicamine biosynthesis pathway in Streptomyces, the producing organism of the potent N-glycosylation inhibitor, tunicamycin. Tunicamycin's unique structure, featuring the 11-carbon aminodialdose this compound, has garnered significant interest for its therapeutic potential and as a tool in cell biology. This document details the genetic basis, enzymatic steps, and regulatory aspects of this compound biosynthesis. It includes structured quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic pathway and related experimental workflows to facilitate further research and development in this field.

Introduction

Tunicamycins are a family of nucleoside antibiotics produced by various Streptomyces species, most notably Streptomyces chartreusis.[1] They are potent inhibitors of N-linked glycosylation in eukaryotes and bacterial cell wall biosynthesis, making them valuable tools for research and potential therapeutic agents.[2][3] The biological activity of tunicamycin is conferred by its unique structure, which consists of uridine, N-acetylglucosamine (GlcNAc), a fatty acid chain of variable length, and the distinctive 11-carbon aminodialdose sugar, this compound.[1] This guide focuses on the intricate biosynthetic pathway of the this compound core, a fascinating example of microbial secondary metabolism.

The Tunicamycin Biosynthetic Gene Cluster (tun)

The biosynthesis of tunicamycin is orchestrated by a dedicated gene cluster, designated tun. In Streptomyces chartreusis, this cluster comprises 14 genes, tunA through tunN, which are co-transcribed as a single operon from two promoter regions, tunp1 and tunp2.[1]

Gene Organization and Function

In-frame deletion studies have revealed that not all genes within the tun cluster are essential for tunicamycin production in a heterologous host like Streptomyces coelicolor. The genes can be broadly categorized into essential biosynthetic genes, non-essential (accessory) biosynthetic genes, and genes involved in immunity and export.

| Gene(s) | Proposed Function/Role | Essentiality for Production |

| tunA, tunB, tunC, tunD, tunE, tunH | Core biosynthesis of the this compound backbone | Essential |

| tunF, tunG, tunK, tunL, tunN | Accessory roles in precursor supply and modification | Non-essential, but deletion reduces yield |

| tunI, tunJ | ABC transporter for tunicamycin export and immunity | Non-essential for biosynthesis, but crucial for producer self-protection |

| tunM | Previously proposed biosynthetic role, now implicated in immunity | Non-essential for biosynthesis, contributes to immunity |

Table 1: Genes of the tunicamycin (tun) biosynthetic cluster and their functions.

The this compound Biosynthetic Pathway

The biosynthesis of the this compound core is a multi-step enzymatic process that utilizes primary metabolites as building blocks. The proposed pathway begins with the modification of UDP-N-acetylglucosamine (UDP-GlcNAc).

Early Steps: Modification of UDP-GlcNAc

The initial steps involve the conversion of UDP-GlcNAc into a key intermediate, UDP-6'-deoxy-5',6'-ene-GalNAc, through the sequential action of TunA and TunF.

-

Dehydration by TunA: The enzyme TunA, a UDP-GlcNAc 5,6-dehydratase, catalyzes the conversion of UDP-GlcNAc to an exo-glycal intermediate, UDP-6'-deoxy-5',6'-ene-GlcNAc. This reaction is unusual as it results in the formation of an allylic alcohol moiety.

-

Epimerization by TunF: The product of the TunA reaction, UDP-6'-deoxy-5',6'-ene-GlcNAc, is then acted upon by TunF, a UDP-GlcNAc 4-epimerase. TunF converts the glucose configuration to a galactose configuration, yielding UDP-6'-deoxy-5',6'-ene-GalNAc.

Carbon-Carbon Bond Formation and Subsequent Modifications

The subsequent steps, which are less characterized biochemically, involve a radical-mediated C-C bond formation to construct the 11-carbon this compound backbone.

-

Radical SAM-mediated Coupling: The radical SAM enzyme, TunB, is proposed to catalyze the crucial carbon-carbon bond formation between the UDP-sugar intermediate and a uridine-derived molecule.

-

Further Modifications: The enzymes TunC, TunD, TunE, and TunH are essential for the subsequent modifications of the coupled intermediate to form the mature this compound core. Their precise biochemical functions are still under investigation.

Regulation of Tunicamycin Biosynthesis

The expression of the tun gene cluster is subject to regulation by global regulators in Streptomyces. In Streptomyces clavuligerus, the pleiotropic regulator AdpA has been shown to directly bind to the promoter region of the tun cluster and negatively regulate tunicamycin biosynthesis. Deletion of adpA leads to a significant upregulation of the early tunicamycin biosynthetic genes. Other global regulators in Streptomyces, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) and LAL (Large ATP-binding LuxR-like) families, are known to control antibiotic production and may also play a role in regulating the tun cluster.

Quantitative Data

This section summarizes the available quantitative data related to this compound biosynthesis.

Enzyme Kinetics

| Enzyme | Substrate | KM | kcat | kcat/KM | Reference |

| TunA | UDP-GlcNAc | 5.5 (±0.3) mM | 0.41 (±0.01) s-1 | - | |

| TunF | UDP-GlcNAc | 3.6 (±0.2) mM | - | 34.0 (±2.8) mM-1 min-1 |

Table 2: Kinetic parameters of characterized Tun enzymes.

Tunicamycin Production

| Host Strain | Genetic Background | Production Titer | Reference |

| Streptomyces coelicolor M1146 | Heterologous host | up to 0.5 g/L |

Table 3: Tunicamycin production in a heterologous host.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

In-frame Gene Deletion in Streptomyces using PCR Targeting

This protocol is adapted from methods used for genetic manipulation in Streptomyces.

Objective: To create a non-polar, in-frame deletion of a target gene within the tun cluster.

Materials:

-

Streptomyces strain containing the tun gene cluster

-

E. coli strains for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

-

Cosmid or BAC library of the Streptomyces genome

-

PCR targeting plasmid (e.g., pIJ773) containing a selectable marker flanked by FRT sites

-

FLP recombinase expression plasmid (e.g., pUWL-FLP)

-

Appropriate antibiotics and growth media (e.g., SFM, R5)

-

General molecular biology reagents (PCR enzymes, restriction enzymes, ligase, etc.)

Procedure:

-

Design Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and 20-nucleotide priming sequences for amplification of the resistance cassette from the PCR targeting plasmid.

-

Amplify Resistance Cassette: Perform PCR using the designed primers and the PCR targeting plasmid as a template to generate the disruption cassette.

-

λ-Red Recombination: Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) harboring the target cosmid/BAC and expressing the λ-Red recombination system. Select for recombinant clones containing the disrupted gene.

-

Conjugation into Streptomyces: Transfer the modified cosmid/BAC from E. coli to the desired Streptomyces strain via intergeneric conjugation. Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

-

FLP-mediated Excision: Introduce an FLP recombinase expression plasmid into the mutant strain to excise the resistance cassette via recombination at the FRT sites, leaving behind an in-frame "scar."

-

Verification: Confirm the gene deletion by PCR analysis and sequencing of the genomic region.

Heterologous Expression of the tun Gene Cluster in S. coelicolor

This protocol is based on established methods for heterologous expression in Streptomyces.

Objective: To express the entire tun gene cluster in a heterologous Streptomyces host to study tunicamycin production.

Materials:

-

Streptomyces coelicolor host strain (e.g., M1146, M1152, or other engineered hosts)

-

Integrative expression vector (e.g., pSET152, pIJ10257)

-

E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

-

Appropriate antibiotics and growth media (e.g., MS, R5, SFM)

Procedure:

-

Clone the Gene Cluster: Clone the entire tun gene cluster into an integrative expression vector. This may require the use of BAC or cosmid vectors due to the size of the cluster.

-

Transform E. coli: Introduce the resulting plasmid into the E. coli conjugation donor strain.

-

Intergeneric Conjugation: Mate the E. coli donor strain with the S. coelicolor host strain on a suitable medium (e.g., SFM agar).

-

Select for Exconjugants: Overlay the conjugation plates with antibiotics to select for S. coelicolor exconjugants that have integrated the plasmid into their chromosome.

-

Cultivation for Production: Inoculate the exconjugant strain into a suitable production medium (e.g., R5 liquid medium) and incubate for several days.

-

Extraction and Analysis: Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) and analyze for tunicamycin production by bioassay against a sensitive indicator strain (e.g., Bacillus subtilis) or by HPLC.

Purification of His-tagged Tun Proteins from E. coli

This protocol describes the purification of recombinant Tun proteins for in vitro assays.

Objective: To express and purify N-terminally His-tagged Tun proteins from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an N-terminal His-tag (e.g., pET series)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Ni-NTA agarose resin

-

Sonciator or French press

Procedure:

-

Gene Cloning: Clone the codon-optimized tun gene into a His-tag expression vector.

-

Transformation and Expression: Transform the expression plasmid into the E. coli expression strain. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) for several hours at a suitable temperature (e.g., 18-30°C).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

-

Affinity Chromatography: Add the clarified lysate to a column containing Ni-NTA agarose resin equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

In Vitro Enzyme Assay for TunA and TunF

This protocol is based on the characterization of TunA and TunF.

Objective: To determine the enzymatic activity of purified TunA and TunF.

Materials:

-

Purified TunA and TunF proteins

-

UDP-GlcNAc (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: Set up reaction mixtures containing the reaction buffer, UDP-GlcNAc, and the purified enzyme (TunA or TunF, or both).

-

Incubation: Incubate the reactions at a suitable temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reactions by adding a quenching agent (e.g., an equal volume of methanol) or by heat inactivation.

-

Analysis by HPLC: Analyze the reaction products by reverse-phase HPLC. Monitor the elution profile at a suitable wavelength (e.g., 262 nm for the uridine moiety).

-

Product Identification: Identify the products by comparing their retention times to authentic standards (if available) and by mass spectrometry. For kinetic analysis, vary the substrate concentration and measure the initial reaction rates.

Quantitative Analysis of Tunicamycin by HPLC

This protocol outlines a general method for the quantification of tunicamycin production.

Objective: To quantify the amount of tunicamycin produced by a Streptomyces strain.

Materials:

-

Streptomyces culture broth and mycelium

-

Ethyl acetate or other suitable organic solvent

-

Tunicamycin standard

-

HPLC system with a C18 column

-

UV detector

Procedure:

-

Extraction: Extract the tunicamycin from the culture broth and mycelium using an appropriate organic solvent. Evaporate the solvent to dryness and resuspend the residue in a suitable solvent (e.g., methanol).

-

HPLC Analysis: Inject the extracted sample and a series of tunicamycin standards onto a C18 HPLC column.

-

Elution: Elute the compounds using a gradient of acetonitrile in water (both may contain a small amount of trifluoroacetic acid).

-

Detection: Monitor the elution at 260 nm.

-

Quantification: Identify the peaks corresponding to the different tunicamycin homologs by comparing their retention times to the standards. Quantify the amount of each homolog by integrating the peak area and comparing it to the standard curve.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and related experimental workflows.

Caption: Proposed biosynthetic pathway of the this compound core in Streptomyces.

Caption: Experimental workflow for in-frame gene deletion in Streptomyces.

References

An In-depth Technical Guide to the Mechanism of Action of Tunicamycin on N-linked Glycosylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tunicamycin, a potent inhibitor of N-linked glycosylation. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating cellular stress responses, protein folding, and related therapeutic areas. This document details the molecular basis of tunicamycin's activity, its impact on cellular signaling pathways, and provides structured quantitative data and detailed experimental protocols for its use in a laboratory setting.

Core Mechanism of Action

Tunicamycin is a nucleoside antibiotic that acts as a specific and potent inhibitor of N-linked glycosylation, a critical post-translational modification of proteins in eukaryotic cells. Its primary mechanism of action is the competitive inhibition of the enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GlcNAc-1-P-transferase or GPT). GPT catalyzes the first committed step in the biosynthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation.

By binding to GPT, tunicamycin blocks the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate. This inhibition prevents the formation of dolichol-PP-GlcNAc, the initial building block for the assembly of the oligosaccharide chain that is subsequently transferred to asparagine residues of nascent polypeptide chains in the endoplasmic reticulum (ER). The disruption of this crucial pathway leads to the accumulation of unglycosylated or misfolded proteins within the ER lumen, a condition known as ER stress.

The accumulation of unfolded proteins triggers a complex signaling network called the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load entering the ER.

-

Upregulating the expression of ER chaperones to assist in protein folding.

-

Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Caption: Tunicamycin inhibits GPT, blocking the initial step of N-linked glycosylation.

The Unfolded Protein Response (UPR) Signaling Pathways

Tunicamycin-induced ER stress activates three primary UPR signaling branches, each initiated by a specific ER transmembrane sensor protein: PERK, IRE1α, and ATF6.

-

The PERK Pathway: Upon ER stress, PERK (PKR-like ER kinase) dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein translation, thereby reducing the influx of new proteins into the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

The IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is another ER transmembrane protein that dimerizes and autophosphorylates in response to ER stress. Activated IRE1α possesses both kinase and endoribonuclease activity. Its endoribonuclease activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones and components of the ERAD machinery.

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f). ATF6f then migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other UPR target genes.

Caption: Tunicamycin-induced ER stress activates the PERK, IRE1α, and ATF6 pathways.

Quantitative Data Presentation

The inhibitory effect of tunicamycin on N-linked glycosylation and cell viability is dose-dependent and varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Tunicamycin on Cell Viability

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 |

| PC-3 | Human Prostate Cancer | WST-1 | 72 | ~10 µg/mL |

| NCI-H446 | Human Small Cell Lung Cancer | MTT | 24 | 3.01 ± 0.14 µg/mL |

| H69 | Human Small Cell Lung Cancer | MTT | 24 | 2.94 ± 0.16 µg/mL |

| H1650 | Human Non-Small Cell Lung Cancer | MTT | Not Specified | 8.5 µM |

| A549 | Human Non-Small Cell Lung Cancer | MTT | Not Specified | 12.3 µM |

Table 2: Quantitative Effects of Tunicamycin on Glycoprotein Synthesis

| Cell/Tissue Type | Tunicamycin Concentration | Duration of Treatment | Effect on Glycosylation |

| Preimplantation Mouse Embryos | 1.0 µg/mL | Not Specified | 80% inhibition of ³H-mannose incorporation |

| Yeast | Not Specified | 3 hours | >5% of proteins down-regulated by at least 2-fold |

| Yeast | Not Specified | 3 hours | >33% of quantified unique glycopeptides down-regulated |

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of tunicamycin are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of tunicamycin on adherent cells.

Materials:

-

Tunicamycin stock solution (e.g., 1 mg/mL in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Tunicamycin Treatment: Prepare serial dilutions of tunicamycin in complete medium. Remove the old medium from the wells and add 100 µL of the tunicamycin-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis of N-linked Glycosylation

This protocol is for detecting changes in the glycosylation status of specific proteins following tunicamycin treatment.

Materials:

-

Tunicamycin-treated and control cell lysates

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with the desired concentration of tunicamycin for a specific duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Unglycosylated proteins will typically migrate faster on the gel, appearing as a lower molecular weight band compared to their glycosylated counterparts in the control samples.

Caption: Workflow for Western Blot analysis of N-linked glycosylation.

Conclusion

Tunicamycin is an invaluable tool for studying the intricate processes of N-linked glycosylation and the cellular response to ER stress. Its specific mechanism of action, targeting the initial and committed step of the N-glycosylation pathway, allows for the precise induction of the Unfolded Protein Response. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize tunicamycin in their investigations, ultimately contributing to a deeper understanding of cellular homeostasis and the pathogenesis of diseases associated with ER stress.

Tunicamine: The Core of the Tunicamycin Complex - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunicamycin, a complex of homologous nucleoside antibiotics isolated from Streptomyces species, is a potent inhibitor of N-linked glycosylation.[1] This inhibitory action disrupts protein folding, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), making it an invaluable tool in cell biology research and a potential candidate for therapeutic development.[2][3] At the heart of the tunicamycin molecule lies tunicamine, a unique C11 aminodialdose that is crucial for its biological activity. This technical guide provides an in-depth exploration of this compound as a key component of the tunicamycin complex, detailing its mechanism of action, relevant quantitative data, experimental protocols for its study, and visualizations of the critical signaling pathways it perturbs.

The Tunicamycin Complex and the Central Role of this compound

The tunicamycin complex is a mixture of closely related analogues, with individual tunicamycins differing in the length and structure of their fatty acid side chains.[1] this compound forms the structural backbone of all tunicamycin homologues. It is a unique higher-carbon sugar derivative that links a uridine base to N-acetylglucosamine (GlcNAc) and a variable fatty acid. This intricate structure allows tunicamycin to act as a substrate analogue of UDP-GlcNAc, the donor substrate for GlcNAc-1-phosphate transferase (GPT).[4] By competitively inhibiting GPT, tunicamycin blocks the first committed step in the biosynthesis of N-linked glycans in eukaryotes.

Mechanism of Action: Inhibition of N-Linked Glycosylation and Induction of the Unfolded Protein Response

The primary molecular target of tunicamycin is the enzyme GlcNAc-1-phosphate transferase (GPT), which catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate on the cytosolic face of the endoplasmic reticulum. This is the initial and rate-limiting step in the synthesis of the lipid-linked oligosaccharide precursor required for N-linked glycosylation of nascent polypeptides.

The inhibition of this crucial process leads to an accumulation of unfolded and misfolded glycoproteins within the ER lumen, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER chaperones to assist in protein folding.

-

Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. This dual nature of the UPR is of significant interest in the context of cancer therapy, where inducing apoptosis in tumor cells is a primary goal.

Quantitative Data: Tunicamycin Activity

The cytotoxic and cytostatic effects of tunicamycin have been quantified in numerous studies across a variety of cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. Below is a summary of reported IC50 values for tunicamycin in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| NCI-H446 | Small Cell Lung Cancer | 24 | 3.01 ± 0.14 | |

| H69 | Small Cell Lung Cancer | 24 | 2.94 ± 0.16 | |

| UWOV2 | Ovarian Cancer | Not Specified | >23.2 (for VCR) | |

| PC-3 | Prostate Cancer | 96 | ~5 | |

| SUM-44 | Breast Cancer | 72 | >1 | |

| SUM-225 | Breast Cancer | 72 | >1 | |

| MDA-MB-231 | Breast Cancer | Not Specified | ~1 µmol/L (~0.84 µg/mL) |

Note: IC50 values can vary significantly depending on the cell line, incubation time, and the specific assay used. Direct comparison between studies should be made with caution.

Experimental Protocols

Preparation of Tunicamycin Stock Solution

Materials:

-

Tunicamycin powder (lyophilized)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Reconstitute the lyophilized tunicamycin powder in sterile DMSO to create a stock solution of 5 mg/mL.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for at least 3 months when stored properly.

Cell Viability Assay (WST-1 Method)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tunicamycin stock solution

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of tunicamycin in complete culture medium from the stock solution to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of tunicamycin. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

Western Blot Analysis of UPR Markers

Materials:

-

Cells treated with tunicamycin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., GRP78/BiP, IRE1α, PERK, ATF6, CHOP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treating cells with tunicamycin for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The Unfolded Protein Response (UPR) Pathway

The following diagram illustrates the three main branches of the UPR pathway that are activated in response to ER stress induced by tunicamycin.

Caption: The Unfolded Protein Response (UPR) signaling cascade initiated by tunicamycin-induced ER stress.

Experimental Workflow for Studying Tunicamycin Effects

The following diagram outlines a typical experimental workflow for investigating the cellular effects of tunicamycin.

Caption: A typical experimental workflow for investigating the effects of tunicamycin on cultured cells.

Conclusion

This compound, as the core structural component of the tunicamycin complex, is indispensable for its potent biological activity. The ability of tunicamycin to inhibit N-linked glycosylation and induce the unfolded protein response has made it an essential tool for dissecting these fundamental cellular processes. For researchers in drug development, the pro-apoptotic effects of tunicamycin-induced ER stress offer a promising, albeit complex, avenue for the development of novel anti-cancer therapies. This guide provides a foundational understanding of this compound's role, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting field.

References

Tunicamine's Role in Inducing Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tunicamycin, a potent inducer of endoplasmic reticulum (ER) stress. It details the molecular mechanisms of action, downstream signaling cascades, and comprehensive experimental protocols for its application in research and drug development.

Core Mechanism of Action: Inhibition of N-linked Glycosylation

Tunicamycin is a nucleoside antibiotic isolated from Streptomyces lysosuperificus.[1] Its primary mechanism of action is the inhibition of N-linked glycosylation, a critical co- and post-translational modification of proteins.[1][2] Tunicamycin achieves this by blocking the enzyme GlcNAc-1-P-transferase (GPT), which catalyzes the first committed step in the biosynthesis of N-linked glycans in the endoplasmic reticulum.[2][3] This inhibition prevents the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, a crucial step in the formation of the lipid-linked oligosaccharide precursor required for glycosylation.

The disruption of N-linked glycosylation leads to the accumulation of unfolded or misfolded glycoproteins within the ER lumen, a condition known as ER stress. The ER, being a sensitive organelle for protein folding and quality control, detects this accumulation and initiates a complex signaling network called the Unfolded Protein Response (UPR) to restore homeostasis.

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is mediated by three main ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone Glucose-regulated protein 78 (GRP78), also known as BiP. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to the release and subsequent activation of IRE1α, PERK, and ATF6.

The IRE1α Pathway

Upon its release from GRP78, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. The activated IRE1α then unconventionally splices the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis to expand the ER's capacity.

The PERK Pathway

Similar to IRE1α, the dissociation of GRP78 from PERK leads to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation attenuates global protein synthesis, thereby reducing the protein load entering the ER. Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).

The ATF6 Pathway

Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This cleavage releases the cytosolic N-terminal fragment of ATF6 (ATF6f), which is an active transcription factor. ATF6f moves to the nucleus and induces the expression of ER chaperones, including GRP78 and GRP94, and components of the ERAD machinery.

If these adaptive responses fail to resolve the ER stress, the UPR signaling pathways can switch to promoting apoptosis. This is often mediated by the upregulation of CHOP, the activation of caspase cascades, and the modulation of Bcl-2 family proteins.

Quantitative Data on Tunicamycin-Induced ER Stress

The following tables summarize quantitative data from various studies on the effects of tunicamycin in different cell lines.

Table 1: Effective Concentrations and IC50 Values of Tunicamycin

| Cell Line Type | Cell Line | Tunicamycin Concentration | Treatment Duration | Effect | Reference(s) |

| Human Prostate Cancer | PC-3 | 1-20 µg/ml | Up to 96 h | Dose-dependent reduction in cell viability | |

| Human Prostate Cancer | PC-3 | 10 µg/ml | 72 h | ~59% reduction in cell viability (close to IC50) | |

| Human Breast Cancer | Various | 0.125-4 µg/ml | 96 h | Dose-dependent growth inhibition | |

| Human Breast Cancer | Various | IC50 values varied | 72 h | Cell line-dependent sensitivity | |

| Human Colon Cancer | HCT-116 | Not specified | Not specified | Inhibition of cell proliferation | |

| Murine Cerebellar Granule Neurons | CGNs | 0.5 µg/ml | 24 h | Induced cell death | |

| Human Hepatocellular Carcinoma | HepG2 | Not specified | Not specified | Dose-dependent inhibition of cell viability | |

| Human Embryonic Kidney | HEK293 | 0.5, 1, 2, 5, 10 µg/mL | 12 h | Determination of optimal ER stress conditions | |

| Human Gastric Cancer | SGC7901/ADR | 0.8 µg/ml | 48 h | Triggered autophagy |

Table 2: Upregulation of ER Stress Markers by Tunicamycin

| Cell Line/Tissue | Tunicamycin Treatment | ER Stress Marker | Fold Change/Observation | Reference(s) |

| Mouse Cerebral Cortex (PD4) | 3 µg/g, 2 injections, 24h | XBP1s, p-eIF2α, GRP78, GRP94, MANF | Significant increase | |

| Mouse Cerebellum (PD12) | 3 µg/g, 2 injections, 24h | Processed ATF6 (50 KDa) | Increased expression | |

| Human Neuroblastoma | Not specified | GRP-78 (BiP), Cyclophilin B, DnaJ B11, Endoplasmin, etc. | Significant upregulation | |

| Human Gastric Cancer (MDR cells) | Not specified | PERK, p-IRE1, IRE1, XBP1s | Upregulated compared to parental cells | |

| Human Head and Neck Cancer | Not specified | BIP, Ero1-Lα, Calnexin | Elevated expression | |

| Renal Tubular Epithelial Cells | Not specified | GRP78, IRE1, p-PERK, p-eIF2α | Time-dependent increase | |

| Human Trabecular Meshwork Cells | Not specified | CHOP, GRP78, sXBP-1 | Significant increase | |

| THP-1 Macrophages | 10 µg/mL, overnight | CHOP, hsXBP, GRP78 | Significant increase in gene expression |

Experimental Protocols

Induction of ER Stress with Tunicamycin in Cell Culture

-

Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.

-

Tunicamycin Preparation: Prepare a stock solution of tunicamycin in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 0.5-10 µg/ml).

-

Treatment: Remove the existing medium from the cells and replace it with the tunicamycin-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, wash cells with ice-cold PBS and lyse in RIPA buffer. For RNA analysis, use a suitable lysis buffer for RNA extraction.

Western Blotting for ER Stress Markers

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-ATF6, anti-IRE1α) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

RT-qPCR for ER Stress-Related Gene Expression

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., XBP1s, CHOP, GRP78, ATF4).

-

Data Analysis: Analyze the qPCR data using the ΔΔCT method and normalize the expression of target genes to a housekeeping gene (e.g., β-actin, GAPDH).

Cell Viability and Apoptosis Assays

-

Cell Viability (MTT/WST-1 Assay): Treat cells with various concentrations of tunicamycin for different time points. Add MTT or WST-1 reagent to the cells and incubate. Measure the absorbance to determine the percentage of viable cells.

-

Apoptosis (Flow Cytometry): Stain treated cells with Annexin V and Propidium Iodide (PI). Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Caspase Activity: Measure the activity of caspases (e.g., caspase-3, -7, -8, -9) in cell lysates using colorimetric or fluorometric assay kits to assess the activation of apoptotic pathways.

Visualizations of Signaling Pathways and Workflows

References

- 1. agscientific.com [agscientific.com]

- 2. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Tunicamine: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunicamine, a unique and complex eleven-carbon dialdose, forms the structural and functional core of the Tunicamycin family of nucleoside antibiotics. These antibiotics are renowned for their potent inhibition of N-linked glycosylation, a critical process in protein maturation, by targeting the enzyme GlcNAc-1-P-transferase (GPT). This targeted inhibition induces endoplasmic reticulum (ER) stress and triggers the Unfolded Protein Response (UPR), making Tunicamycin and its derivatives significant tools in cell biology research and potential therapeutic agents. While Tunicamycin is produced by several species of Streptomyces, this compound itself is not directly isolated from these natural sources. Instead, its isolation is achieved through the chemical degradation of the parent Tunicamycin molecule. This technical guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its isolation from Tunicamycin, and a summary of its analytical characterization. Furthermore, it elucidates the key signaling pathway affected by Tunicamycin, highlighting the central role of the this compound core in its biological activity.

Discovery and Natural Occurrence of the Tunicamycin Complex

Tunicamycin is a mixture of homologous nucleoside antibiotics produced by various soil bacteria, most notably Streptomyces clavuligerus and Streptomyces lysosuperificus. Structurally, Tunicamycins consist of uracil, N-acetylglucosamine (GlcNAc), a fatty acid chain of variable length, and the unique C11 aminodialdose, this compound. The discovery of Tunicamycin as a potent inhibitor of N-linked glycosylation has made it an invaluable tool in biological research for studying the roles of glycoproteins in various cellular processes.

The initial isolation of the Tunicamycin complex from fermentation broths of Streptomyces species typically involves solvent extraction and chromatographic purification. While various homologues of Tunicamycin exist, differing in the length and branching of their fatty acyl chains, they all share the common Tunicaminyl uracil core, which is responsible for their biological activity.

Isolation of this compound through Chemical Degradation of Tunicamycin

The isolation of this compound requires the chemical breakdown of the Tunicamycin molecule. The most common method to achieve this is through acid hydrolysis, which cleaves the glycosidic and amide bonds, releasing the this compound core, typically as Tunicaminyl uracil.

Experimental Protocol: Acid Hydrolysis of Tunicamycin

A detailed protocol for the acid hydrolysis of Tunicamycin to yield Tunicaminyl uracil is outlined below. This procedure is based on established methods for the structural elucidation of Tunicamycin.

Materials:

-

Tunicamycin complex (isolated from Streptomyces culture)

-

Hydrochloric acid (HCl), 2M

-

Methanol

-

Dowex 50W-X8 resin (H+ form)

-

Ammonia solution, 0.5 M

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., butanol:acetic acid:water, 4:1:5 v/v/v)

-

Ninhydrin spray reagent

Procedure:

-

Hydrolysis: A sample of the Tunicamycin complex is dissolved in 2M HCl.

-

The solution is heated at 100°C for 4 hours in a sealed tube to ensure complete hydrolysis.

-

After cooling, the hydrolysate is concentrated to dryness using a rotary evaporator to remove the excess HCl.

-

The residue is then dissolved in a small amount of water.

-

Purification by Ion-Exchange Chromatography:

-

The aqueous solution of the hydrolysate is applied to a column packed with Dowex 50W-X8 resin (H+ form).

-

The column is first washed with water to remove uncharged and acidic components.

-

The amino sugar components, including Tunicaminyl uracil, are then eluted with 0.5 M ammonia solution.

-

-

Final Purification and Analysis:

-

The ammonia-containing eluate is collected and concentrated to dryness.

-

The resulting residue, containing Tunicaminyl uracil, can be further purified by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).

-

The purity of the isolated Tunicaminyl uracil can be assessed by TLC, with visualization of the amino group by spraying with ninhydrin reagent.

-

Data Presentation: Quantitative Analysis

The yield and purity of the isolated Tunicaminyl uracil are critical parameters. The following table summarizes typical quantitative data obtained from the hydrolysis and purification process.

| Parameter | Value | Method of Analysis |

| Starting Material | Tunicamycin Complex | HPLC |

| Hydrolysis Conditions | 2M HCl, 100°C, 4h | - |

| Purification Method | Ion-Exchange Chromatography | - |

| Final Product | Tunicaminyl Uracil | TLC, HPLC |

| Typical Yield | Varies depending on Tunicamycin homologue composition | Gravimetric analysis, UV spectroscopy |

| Purity | >95% | HPLC, NMR Spectroscopy |

Characterization of this compound

The structural confirmation of the isolated this compound derivative is performed using various spectroscopic techniques.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the complex structure of this compound, including the stereochemistry of its multiple chiral centers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of Tunicaminyl uracil.

Mechanism of Action: Inhibition of N-Linked Glycosylation and Induction of ER Stress

The biological activity of Tunicamycin stems from its ability to mimic the structure of UDP-N-acetylglucosamine, a key substrate in the N-linked glycosylation pathway. The this compound core plays a crucial role in this mimicry, allowing the molecule to bind to and inhibit GlcNAc-1-P-transferase (GPT).

Signaling Pathway Diagram

The inhibition of GPT by Tunicamycin leads to a cascade of cellular events known as the Unfolded Protein Response (UPR). This signaling pathway is initiated by the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum.

Experimental Workflow for this compound Isolation and Analysis

The overall process from the natural source to the purified this compound derivative can be visualized as a sequential workflow.

Conclusion

This compound stands as a fascinating and biologically significant natural product, central to the potent activity of the Tunicamycin antibiotics. While not directly accessible from natural sources, its isolation through the chemical degradation of Tunicamycin has been pivotal in understanding the structure-activity relationships of this important class of glycosylation inhibitors. The detailed protocols and analytical methodologies presented in this guide provide a framework for researchers and drug development professionals to isolate and study this compound and its derivatives, paving the way for the development of novel therapeutics targeting protein glycosylation and ER stress pathways.

Tunicamycin: A Comprehensive Technical Guide to its Molecular Properties and Applications in Endoplasmic Reticulum Stress Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tunicamycin, a potent inhibitor of N-linked glycosylation widely utilized in research to induce endoplasmic reticulum (ER) stress. This document elucidates its molecular characteristics, mechanism of action, and provides detailed protocols for its experimental application.

Core Concepts: From Tunicamine to Tunicamycin

Tunicamycin is a nucleoside antibiotic produced by several species of Streptomyces. It is not a single compound but rather a mixture of homologous compounds. The core structure of these homologs is known as this compound, an 11-carbon aminodialdose. This this compound core is glycosidically linked to N-acetylglucosamine and N-linked to a uracil base. The different homologs of tunicamycin vary in the length of a fatty acid chain attached to the amino group of the this compound moiety. The CAS number for the tunicamycin mixture is 11089-65-9.

Quantitative Data Summary

The different homologs of tunicamycin have varying molecular formulas and weights, which are summarized in the table below. The exact composition of commercially available tunicamycin can vary from lot to lot.

| Homolog | Molecular Formula | Molecular Weight ( g/mol ) |

| Tunicamycin A | C37H60N4O16 | 816.90[1] |

| Tunicamycin B | C38H62N4O16 | 830.93[1] |

| Tunicamycin C | C39H64N4O16 | 844.95[1] |

| Tunicamycin D | C40H66N4O16 | 858.99 |

Mechanism of Action: Inhibition of N-Linked Glycosylation and Induction of the Unfolded Protein Response

Tunicamycin's primary mechanism of action is the inhibition of N-linked glycosylation, a critical co- and post-translational modification of proteins. It achieves this by competitively inhibiting the enzyme UDP-N-acetylglucosamine-dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT), also known as DPAGT1. This enzyme catalyzes the first step in the biosynthesis of the dolichol-linked oligosaccharide precursor required for N-glycosylation in the endoplasmic reticulum.

By blocking this initial step, tunicamycin prevents the glycosylation of newly synthesized proteins. This leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperone proteins, enhancing protein degradation pathways, and transiently attenuating protein translation. If the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Experimental Protocols

Preparation of Tunicamycin Stock Solution

Tunicamycin is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and pyridine.

-

Reconstitution: To prepare a 5 mg/mL stock solution, reconstitute 5 mg of lyophilized tunicamycin in 1 mL of DMSO.

-

Storage: Store the lyophilized powder and the stock solution at -20°C, desiccated. The lyophilized form is stable for at least 24 months. Once in solution, it is recommended to use it within 3 months to maintain potency. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Induction of ER Stress in Cell Culture

The optimal concentration and duration of tunicamycin treatment can vary depending on the cell line and the desired outcome. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for a specific experimental system.

-

Working Concentration: Typical working concentrations range from 0.1 to 10 µg/mL. For inducing ER stress, a concentration of 2.5-5 µg/mL for 5 hours is often effective. For studies on cell viability, concentrations between 1-10 µg/mL for up to 96 hours have been used.

-

Procedure for a 24-well plate:

-

Seed cells in a 24-well plate at a density of 1–5 × 10^4 cells/well in 1.8 mL of complete culture medium and incubate for 24 hours.

-

Prepare a series of dilutions of the tunicamycin stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.15–10 μg/mL).

-

Add 200 µL of the tunicamycin-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest tunicamycin concentration).

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Assessment of ER Stress by Western Blot

A common method to confirm the induction of ER stress is to measure the expression of key UPR-associated proteins by Western blot.

-

Cell Lysis: After tunicamycin treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C. Key markers include:

-

GRP78 (BiP): An ER chaperone whose expression is upregulated during ER stress.

-

CHOP (GADD153): A transcription factor involved in ER stress-induced apoptosis.

-

sXBP1: The spliced, active form of the XBP1 transcription factor, a hallmark of the IRE1 pathway activation.

-

ATF4: A transcription factor downstream of the PERK pathway.

-

Phospho-eIF2α: The phosphorylated form of eukaryotic initiation factor 2 alpha, a key event in the PERK pathway.

-

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein signals using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Visualization of Tunicamycin-Induced Unfolded Protein Response

The following diagram illustrates the signaling cascade of the Unfolded Protein Response (UPR) initiated by the accumulation of unfolded proteins due to tunicamycin treatment.

Caption: Tunicamycin-induced Unfolded Protein Response (UPR) signaling pathway.

References

Tunicamine Derivatives: A Technical Guide to Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunicamine, an unusual 11-carbon aminodialdose, forms the core of the tunicamycin family of nucleoside antibiotics.[1] Tunicamycins are potent inhibitors of N-linked glycosylation, a critical post-translational modification of proteins in eukaryotes, by targeting the enzyme GlcNAc-1-P-transferase (GPT).[2][3] This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing a cellular stress response known as the unfolded protein response (UPR).[4][5] In bacteria, tunicamycins inhibit the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in peptidoglycan synthesis. This dual activity has made tunicamycin a valuable research tool but has limited its therapeutic potential due to toxicity in mammalian cells. Consequently, the synthesis and evaluation of this compound derivatives with improved selectivity and therapeutic indices are of significant interest in drug discovery. This guide provides an in-depth overview of the synthesis of this compound derivatives and detailed protocols for their biological evaluation.

The Core Structure of this compound

This compound is a unique higher-carbon sugar that consists of a C11 amino-dialdose backbone. It is glycosidically linked to uracil and N-acetylglucosamine in the natural tunicamycin antibiotics. The core structure presents multiple stereocenters and functional groups, making its chemical synthesis a significant challenge.

Caption: The core 11-carbon aminodialdose structure of this compound.

Synthesis of this compound Derivatives

The total synthesis of this compound and its derivatives is a complex undertaking that has been approached through various strategies. Key methods involve the formation of the crucial C-C bond to construct the 11-carbon backbone.

General Synthetic Strategies

Two prominent methods for the synthesis of the this compound core involve the Henry (nitroaldol) reaction and the use of diazo-sugar chemistry.

-

Henry Reaction: This classic carbon-carbon bond-forming reaction involves the coupling of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. In the context of this compound synthesis, a suitably protected nitro-sugar derivative is reacted with a sugar aldehyde to form the undecose backbone.

-

Diazo-Sugar Chemistry: This approach utilizes the reaction of a non-stabilized diazo-sugar with a sugar aldehyde to form a ketone, which is then stereoselectively reduced to the desired alcohol. This method has been successfully employed in the total synthesis of tunicaminyl uracil.

Experimental Protocol: Synthesis of a Tunicaminyl Uracil Derivative via Diazo-Sugar Coupling

This protocol is a generalized representation based on published synthetic routes. Researchers should refer to the primary literature for specific substrate details and optimization.

1. Preparation of the Aldehyde and Diazo Precursors:

- The aldehyde derivative of uridine and the non-stabilized diazo sugar are prepared from commercially available starting materials such as D-galactal and uridine, respectively. These preparations involve multiple steps of protection and functional group manipulation.

2. Diazo-Aldehyde Coupling:

- To a solution of the diazo-sugar (1.1 equivalents) in a mixture of Et2O/MeOH (10:1) at 0 °C is added 40% aqueous KOH.

- After 5 minutes, a solution of the uridine-derived aldehyde (1.0 equivalent) in Et2O is added.

- The reaction mixture is stirred at 0 °C for 1 hour.

- The reaction is quenched and worked up to yield the ketone product. A reported yield for this type of coupling is around 80%.

3. Stereoselective Reduction of the Ketone:

- The resulting ketone is dissolved in methanol at 0 °C.

- Sodium borohydride (NaBH4) (5.0 equivalents) is added portion-wise.

- The reaction is stirred for 15 minutes.

- The reaction is quenched, and the product is purified by chromatography to yield the tunicaminyl uracil derivative and its C-7 epimer. A reported yield for this reduction is approximately 92%.

4. Purification:

- Purification of intermediates and the final product is typically achieved through column chromatography on silica gel using appropriate solvent systems (e.g., mixtures of hexane and ethyl acetate or dichloromethane and methanol).

Quantitative Data on Synthesis

| Step | Reaction Type | Key Reagents | Typical Yield | Reference(s) |

| Diazo-Aldehyde Coupling | Nucleophilic Addition | Non-stabilized diazo-sugar, Uridine aldehyde, KOH | ~80% | |

| Ketone Reduction | Reduction | NaBH4 | ~92% | |

| Overall (from aldehyde) | Two Steps | ~74% |

Biological Evaluation of this compound Derivatives

The biological activity of this compound derivatives is primarily assessed through their ability to inhibit N-linked glycosylation, induce ER stress, and exert cytotoxic effects on cancer cells.

Signaling Pathway: The Unfolded Protein Response (UPR)

Tunicamycin and its active derivatives trigger the UPR by causing an accumulation of unfolded proteins in the ER. This activates three key signaling branches initiated by the ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.

Caption: Simplified schematic of the Unfolded Protein Response pathway.

Experimental Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of newly synthesized this compound derivatives is as follows:

Caption: General workflow for the biological evaluation of this compound derivatives.

Detailed Experimental Protocols

This assay determines the concentration of the derivative that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals dissolve.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

This technique is used to detect the upregulation of key UPR proteins such as GRP78 (BiP), CHOP, and the splicing of XBP1.

-

Cell Lysis: Treat cells with the this compound derivative at a concentration known to induce ER stress (e.g., 1-10 µg/mL for tunicamycin) for a specified time (e.g., 6, 12, 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-XBP1s) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

This method visualizes the intracellular localization and expression of the ER chaperone GRP78.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the this compound derivative (e.g., 1 µg/mL tunicamycin for 24 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against GRP78 for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope.

Quantitative Data on Biological Activity

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference(s) |

| Tunicamycin | SUM-44 (Breast Cancer) | >10 µg/mL | |

| Tunicamycin | SUM-225 (Breast Cancer) | >10 µg/mL | |

| Tunicamycin | IMC-3 (Head and Neck) | 24.15 µg/mL | |

| Tunicamycin + Cisplatin | IMC-3 (Head and Neck) | 10.97 µg/mL | |

| Tunicamycin | IMC-3/CR (Cisplatin-Resistant) | >100 µg/mL | |

| Tunicamycin + Cisplatin | IMC-3/CR (Cisplatin-Resistant) | 14.4 µg/mL |

The development of this compound derivatives with selectivity for the bacterial MraY over the human GPT is a key goal in antibiotic development. Structural modifications to the fatty acyl chain and the uracil moiety have been shown to modulate this selectivity. For instance, reducing the double bond in the uracil ring (TunR2) results in only a ~1.5-fold increase in the IC50 against MraY, suggesting that the planarity of the uracil ring is not critical for MraY inhibition. Furthermore, modifying the N-acetylglucosamine (GlcNAc) moiety to N-acetylmuramic acid (MurNAc) can dramatically increase selectivity for MraY.

| Derivative | Target | Effect | Reference(s) |

| TunR1 (reduced N-acyl double bond) | MraY | Retains antibacterial activity | |

| TunR2 (reduced N-acyl and uridyl double bonds) | MraY | IC50 ~1.5x higher than parent analog | |

| Tunicamycin-MurNAc analog | GPT | >1000-fold decrease in inhibition | |

| Tunicamycin-MurNAc analog | MraY | Similar affinity to tunicamycin |

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the development of novel therapeutics, particularly selective antibacterial agents and tools for studying ER stress. The chemical synthesis, though challenging, can be achieved through strategic C-C bond-forming reactions. The biological evaluation of these compounds requires a suite of cell-based assays to determine their mechanism of action and cytotoxic profile. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating the rational design and investigation of new this compound-based molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Tunicamine Core: A Technical Guide to the Function of the 11-Carbon Dialdose Sugar in Tunicamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunicamycin, a potent nucleoside antibiotic, exerts its profound biological effects through the specific inhibition of N-linked glycosylation, a critical post-translational modification in eukaryotes, and peptidoglycan synthesis in bacteria.[1][2][3][4][5] At the heart of tunicamycin's molecular architecture and inhibitory activity lies tunicamine, a unique 11-carbon dialdose sugar. This technical guide provides an in-depth exploration of the function of this remarkable monosaccharide, detailing its biosynthesis, its crucial role in enzyme inhibition, and the downstream cellular consequences of its action. We present quantitative data on tunicamycin's activity, detailed experimental protocols for its study, and visual representations of the key biological pathways it perturbs.

The Central Role of the 11-Carbon Dialdose Sugar: this compound

Tunicamycin is a complex molecule comprising a uracil base, a fatty acyl tail, and two glycosidically linked sugars: N-acetylglucosamine (GlcNAc) and the distinctive 11-carbon aminodeoxydialdose, this compound. It is this this compound moiety that serves as the linchpin of tunicamycin's inhibitory mechanism. Its structure is a molecular mimic of the natural substrate of the enzymes it targets, UDP-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows tunicamycin to competitively inhibit the UDP-HexNAc:polyprenol-P HexNAc-1-P family of enzymes. In eukaryotes, the primary target is GlcNAc phosphotransferase (GPT), which catalyzes the first committed step of N-linked glycoprotein synthesis. In bacteria, the target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in peptidoglycan synthesis. The this compound core, in concert with the attached GlcNAc, effectively blocks the active sites of these enzymes, leading to a cascade of cellular effects.

Quantitative Analysis of Tunicamycin Inhibition

The efficacy of tunicamycin as an inhibitor is demonstrated by its high binding affinity to its target enzymes. The following table summarizes key quantitative data for tunicamycin's interaction with human GlcNAc phosphotransferase (hGPT) and bacterial MraY.

| Target Enzyme | Ligand | Parameter | Value | Reference |

| Human GPT (hGPT) | Tunicamycin | Kd | 5.6 ± 1.3 nM | |

| MraY (from Aquifex aeolicus) | Tunicamycin | Kd | 37 ± 1 nM | |

| Human Head-and-Neck Carcinoma Cells (IMC-3) | Cisplatin | IC50 | 24.15 µg/ml | |

| Human Head-and-Neck Carcinoma Cells (IMC-3) | Cisplatin + Tunicamycin | IC50 | 10.97 µg/ml | |

| Cisplatin-Resistant IMC-3/CR Cells | Cisplatin | IC50 | >100 µg/ml | |

| Cisplatin-Resistant IMC-3/CR Cells | Cisplatin + Tunicamycin | IC50 | 14.4 µg/ml |

Biosynthesis of the this compound Core

The formation of the 11-carbon this compound sugar is a complex biosynthetic process, elucidated through isotopic labeling studies. It arises from the condensation of a five-carbon furanose precursor derived from uridine and a six-carbon N-acetylamino-pyranose precursor derived from UDP-GlcNAc. The key enzymes involved are encoded by the tun gene cluster. The proposed biosynthetic pathway involves a series of enzymatic steps, including dehydration, epimerization, and a radical-mediated C-C bond formation to create the unique 11-carbon backbone.

Experimental Protocols

Assay for GlcNAc Phosphotransferase (GPT) Activity

This protocol is adapted from methods used to assess the activity of enzymes that transfer N-acetylglucosamine-1-phosphate.

-

Preparation of Substrates:

-

Prepare a stock solution of [³H]UDP-GlcNAc in 70% ethanol.

-

Prepare the acceptor substrate, dolichol phosphate, in a suitable detergent-containing buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the enzyme source (e.g., cell lysate or purified GPT), [³H]UDP-GlcNAc, and dolichol phosphate in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification:

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipid-linked oligosaccharides.

-

Separate the phases by centrifugation.

-

Wash the organic phase to remove unincorporated [³H]UDP-GlcNAc.

-

Quantify the radioactivity in the organic phase using liquid scintillation counting. The amount of radioactivity is proportional to the GPT activity.

-

Induction and Measurement of Endoplasmic Reticulum (ER) Stress

Tunicamycin is a widely used tool to induce ER stress.

-

Cell Culture and Treatment:

-

Culture mammalian cells to the desired confluency.

-

Treat the cells with tunicamycin at a concentration and for a duration determined empirically for the specific cell line (e.g., 1-5 µg/mL for 4-24 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Analysis of ER Stress Markers (Western Blotting):

-

Harvest the cells and prepare protein lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against key ER stress markers, such as:

-

Binding immunoglobulin protein (BiP/GRP78)

-

Phosphorylated PERK (p-PERK)

-

Phosphorylated eIF2α (p-eIF2α)

-

Spliced X-box binding protein 1 (XBP1s)

-

Activating transcription factor 4 (ATF4)

-

C/EBP homologous protein (CHOP)

-

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands. Increased expression or phosphorylation of these markers is indicative of ER stress.

-

Downstream Cellular Consequence: The Unfolded Protein Response (UPR)

The inhibition of N-linked glycosylation by tunicamycin leads to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This triggers a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER-transmembrane sensors: IRE1α, PERK, and ATF6.

Conclusion